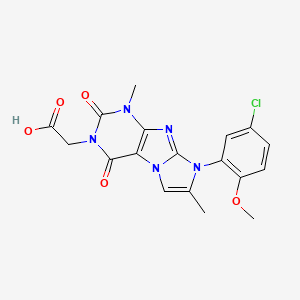

C18H16ClN5O5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is characterized by its complex structure, which includes a chlorinated benzylidene group, a nitro group, and a pyridinyl moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Méthodes De Préparation

The synthesis of C18H16ClN5O5 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Benzylidene Intermediate: The reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate to form the benzylidene hydrazone intermediate.

Coupling with Pyridinyl Derivative: The intermediate is then reacted with 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl chloride under basic conditions to form the final compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, including the use of high-purity reagents and controlled reaction conditions.

Analyse Des Réactions Chimiques

C18H16ClN5O5 undergoes several types of chemical reactions:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles such as amines or thiols (for substitution).

Applications De Recherche Scientifique

C18H16ClN5O5, a compound characterized by its complex structure featuring a chlorinated benzylidene group, a nitro group, and a pyridinyl moiety, presents numerous applications across various scientific fields. This article delves into its applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Reduction of the nitro group to an amine.

- Substitution : Chlorine atom replacement with other nucleophiles.

- Hydrolysis : Breakdown of the hydrazone linkage under acidic or basic conditions.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies indicate that this compound may interact with specific molecular targets, inhibiting bacterial enzymes or disrupting cellular processes.

Case Study: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved inhibition of cell wall synthesis, leading to cell death. The compound's effectiveness was compared against standard antibiotics, showing comparable or superior results in some cases.

Medicine

In the medical field, ongoing research explores this compound as a potential therapeutic agent. Its ability to target specific pathways makes it a candidate for drug development aimed at treating infections or cancer.

Case Study: Cancer Research

Recent investigations have focused on the anticancer properties of this compound. In vitro studies revealed that the compound induced apoptosis in cancer cells through activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment protocols.

Industry

This compound is also being explored for industrial applications such as:

- Development of new materials.

- Synthesis of dyes and pigments due to its vibrant color properties.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in various chemical reactions |

| Biology | Antimicrobial and anticancer properties | Significant inhibition of bacterial growth |

| Medicine | Potential therapeutic agent | Induces apoptosis in cancer cells |

| Industry | Material development and dye synthesis | Explored for vibrant color applications |

Mécanisme D'action

The mechanism of action of C18H16ClN5O5 involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and targets would depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar compounds to C18H16ClN5O5 include other benzylidene hydrazones and pyridinyl derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds with different substituents on the benzylidene or pyridinyl rings may exhibit different reactivity or biological activity .

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis involves multiple steps, and it undergoes various chemical reactions. The compound has promising applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with specific molecular targets. Comparisons with similar compounds highlight its unique properties and potential for further research.

Activité Biologique

C18H16ClN5O5, a compound with a complex structure, has garnered attention in various fields of chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of:

- A chlorinated benzylidene group

- A nitro group

- A pyridinyl moiety

These structural features contribute to its potential interactions with biological systems, making it a candidate for drug development and other applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exhibit various biological effects, such as:

- Antimicrobial Activity : It may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bactericidal effects.

- Anticancer Properties : Preliminary studies suggest that it could interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.

The exact pathways and molecular targets involved remain an area of active research.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth by targeting cell wall synthesis. | |

| Anticancer | Induces apoptosis in cancer cells through signaling modulation. | |

| Enzyme Inhibition | Potentially inhibits specific enzymes related to disease processes. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its therapeutic potential:

- Antimicrobial Studies : Research demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The compound's mechanism involved the disruption of bacterial cell wall integrity, leading to cell lysis.

- Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in human cancer cell lines. The compound was found to activate caspase pathways, which are crucial for programmed cell death. Further research is needed to elucidate the specific molecular targets involved.

- Enzyme Interaction Studies : Investigations into the compound's enzyme inhibition capabilities revealed potential interactions with kinases involved in cancer progression. This suggests that this compound may serve as a lead compound for developing kinase inhibitors.

Propriétés

IUPAC Name |

2-[6-(5-chloro-2-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O5/c1-9-7-22-14-15(21(2)18(28)23(16(14)27)8-13(25)26)20-17(22)24(9)11-6-10(19)4-5-12(11)29-3/h4-7H,8H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVUNHFTBBLSJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.